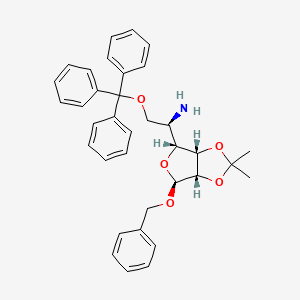

苄基 5-氨基-5-脱氧-2,3-O-异丙叉-6-O-三苯甲基-α-D-甘露呋喃糖苷

描述

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in understanding carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

科学研究应用

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.

Biology: In the study of glycan-protein interactions and glycan biosynthesis.

Medicine: In the development of glycan-based therapeutics and diagnostics.

Industry: In the production of glycan-based materials and biochemicals

作用机制

Target of Action

It is known to be widely used in biomedical research, suggesting that it may interact with a variety of molecular targets .

Mode of Action

It is known to operate as an efficacious inhibitor, selectively targeting intricate molecular pathways .

Biochemical Pathways

Its efficacy in studying diverse ailments, including bacterial infections and viral maladies, suggests that it may influence a variety of biochemical pathways .

Pharmacokinetics

It is known to be soluble in chloroform and dichloromethane , which may influence its bioavailability.

Result of Action

Its utilization predominantly lies as a primary substance in the fabrication of diverse medicinal entities , suggesting that it may have a variety of effects at the molecular and cellular level.

Action Environment

It is recommended to be stored at -20° c , indicating that temperature may play a role in maintaining its stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside typically involves multiple steps, starting from D-mannose. The key steps include:

Protection of hydroxyl groups: The hydroxyl groups of D-mannose are protected using isopropylidene and trityl groups to prevent unwanted reactions.

Amination: The protected mannose derivative undergoes amination to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques .

化学反应分析

Types of Reactions

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl and trityl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or nitric acid.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amines .

相似化合物的比较

Similar Compounds

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-alpha-D-mannofuranoside: Lacks the trityl group.

Benzyl 5-Amino-5-deoxy-6-O-trityl-alpha-D-mannofuranoside: Lacks the isopropylidene group.

Uniqueness

The presence of both isopropylidene and trityl protective groups in Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside makes it unique. These groups provide stability and selectivity in reactions, making it a valuable tool in glycobiology research .

生物活性

Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside (CAS 91364-15-7) is a complex carbohydrate derivative that has garnered attention in glycobiology and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a mannofuranoside backbone, with specific functional groups that enhance its reactivity and biological interactions. The synthesis typically involves multi-step processes including protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of amino groups.

Table 1: Key Steps in Synthesis

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Protection | Protect hydroxyl groups using isopropylidene and trityl groups. |

| 2 | Glycosylation | Form the glycosidic bond with benzyl amine. |

| 3 | Deprotection | Remove protective groups to yield the final product. |

Biological Activity

Research indicates that Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside exhibits a range of biological activities, particularly in the context of its interactions with lectins and potential therapeutic applications.

Antimicrobial Properties

Studies have shown that compounds similar to this mannofuranoside can inhibit bacterial adhesion by blocking lectin interactions. For instance, derivatives have been tested against various pathogens, demonstrating effectiveness in preventing biofilm formation.

Case Study: Inhibition of E. coli Adhesion

- Objective : Evaluate the efficacy of the compound against E. coli.

- Method : In vitro assays measuring adhesion to uroepithelial cells.

- Results : Significant reduction in bacterial adhesion was observed at concentrations as low as 10 µM.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that some mannosides can induce apoptosis in cancer cells through lectin-mediated pathways.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Inhibition of cell proliferation |

The biological activity of Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside is primarily attributed to its ability to interact with specific lectins on cell surfaces. These interactions can modulate cellular signaling pathways, influencing processes such as cell adhesion, migration, and apoptosis.

Lectin Binding Studies

Research involving surface plasmon resonance (SPR) has elucidated the binding affinity of this compound to various lectins, providing insights into its potential as a therapeutic agent.

Table 3: Lectin Binding Affinities

| Lectin | Binding Affinity (Kd) |

|---|---|

| Concanavalin A | 50 nM |

| E-selectin | 200 nM |

Therapeutic Implications

Given its biological activities, Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside holds promise for therapeutic applications in infectious diseases and cancer treatment. Its role as a glycomimetic could be pivotal in developing new strategies for targeting lectin-mediated processes in disease progression.

属性

IUPAC Name |

(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO5/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33H,23-24,36H2,1-2H3/t29-,30-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBAKPKYLDUOFM-ZPZOKNLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91364-15-7 | |

| Record name | Phenylmethyl 5-amino-5-deoxy-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-α-D-mannofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91364-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。